5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step involves the coupling of the pyrazole ring with a phenyl halide under basic conditions.
Formation of the pyrimidine ring: This is typically done through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl and chlorophenyl groups: These groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
Uniqueness
5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both tert-butyl and phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25ClN4 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4/c1-24(2,3)21-15-22(26-14-13-17-7-5-4-6-8-17)29-23(28-21)20(16-27-29)18-9-11-19(25)12-10-18/h4-12,15-16,26H,13-14H2,1-3H3 |
InChI Key |
MCYBRCSKXXRGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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